2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 168.58 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified under the category of triazolo-pyrimidine derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
The synthesis of 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods, primarily involving the cycloaddition of triazole and pyrimidine moieties. A common synthetic route includes:
In one reported synthesis, 5-(Chloromethyl)-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one was synthesized with a yield of 52%, showcasing its viability as a therapeutic candidate .
The molecular structure of 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be represented by its canonical SMILES notation: C1=CN2C(=NC(=N2)CCl)N=C1
. The compound features a chloromethyl group attached to a triazole ring fused with a pyrimidine ring.
The reactivity of 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be explored through various chemical transformations. Notably:
The synthesis and reactions of related triazolo-pyrimidines have been extensively studied to evaluate their potential as bioactive molecules .
The mechanism of action for compounds like 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves:
Research indicates that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines by regulating proteins associated with these processes .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS) are commonly employed to characterize these compounds .
The applications of 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine are primarily in the field of medicinal chemistry:
The construction of the triazolopyrimidine core often leverages cyclocondensation reactions between 1,2,4-triazole and pyrimidine precursors. A highly efficient route involves reacting 1H-1,2,4-triazol-5-amine (A) with ethyl 4-chloro-3-oxobutanoate (B) under acidic conditions (acetic acid, 80–100°C), yielding intermediate ethyl 5-amino-1H-1,2,4-triazol-3-yl)acetate (C). This intermediate undergoes spontaneous intramolecular cyclodehydration upon heating, forming 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. Subsequent phosphorus oxychloride (POCl₃) treatment achieves both dehydration and chlorination at the C7 position, furnishing 7-chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (D). This intermediate is pivotal for further functionalization at the C7 position via nucleophilic substitution [6].
A distinct annulation-deoxygenation-chlorination sequence is observed with dihydroxyindeno[1,2-b]pyrrole precursors. Treatment with POCl₃ in DMF at 60°C triggers a cascade reaction: formation of a cyclic chlorophosphate ester intermediate (Im1), followed by electrophilic chlorination of the benzylic methyl group. This process simultaneously eliminates vicinal hydroxyl groups, aromatizes the system, and installs the chloromethyl moiety, yielding 2-(chloromethyl)-4-oxoindeno[1,2-b]pyrrole derivatives. Key factors influencing yield include:
Table 2: Annulation-Condensation Conditions for Triazolopyrimidine Derivatives
Precursor System | Reagent/Conditions | Key Intermediate/Product | Yield Range | Optimized Conditions |
---|---|---|---|---|
1H-1,2,4-Triazol-5-amine + Ethyl 4-chloro-3-oxobutanoate | AcOH, Δ; then POCl₃ | 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (D) | 65-74% | AcOH reflux; POCl₃ excess, 90°C |
Dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles | POCl₃, DMF, 60°C | 2-(Chloromethyl)-4-oxoindeno[1,2-b]pyrrole | 53-93% | DMF, 60°C; Electron-donating R groups |
Phosphorus oxychloride (POCl₃) is indispensable for installing the chloromethyl group and chlorinating the triazolopyrimidine ring. Its role encompasses three key transformations:
A critical one-pot protocol transforms 5-hydroxymethyl triazolopyrimidine precursors directly into 2-(chloromethyl) derivatives using POCl₃ under reflux. This method achieves 65–74% isolated yields for the chloromethyl compound. However, controlling reaction stoichiometry and temperature is crucial. Excess POCl₃ (≥3 equiv.) and temperatures of 90–110°C are typically required, but prolonged heating can lead to decomposition or over-chlorination. The reaction proceeds via initial O-phosphorylation of the hydroxyl group, forming a good leaving group (dichlorophosphate ester), which undergoes SN2 displacement by chloride. This route is often more efficient than direct chlorination of methyl groups lacking activation [6] [9].
While POCl₃ is highly effective, limitations exist for base-sensitive substrates. Alternative chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be employed, but they generally offer lower yields (typically 40–60%) for this specific chloromethylation step and may require catalysts like DMF [1].
Molecular hybridization integrates the 2-(chloromethyl)triazolopyrimidine scaffold with pharmacophoric fragments via nucleophilic substitution of the chlorine atom. This leverages the inherent electrophilicity of the chloromethyl group. Common strategies include:
A prominent application synthesizes anticancer hybrids. For example, reacting 7-chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (D) with 1-methyl-1H-indole in the presence of bis(trifluoromethanesulfonimide) (Tf₂NH) catalyst in hexafluoroisopropanol (HFIP) yields an intermediate (F). Subsequent substitution of the remaining chloromethyl chlorine with substituted amines or 2-mercaptobenzothiazole generates target hybrids (H1–H18). Compound H12, featuring an indole-linked aminobenzothiazole, exhibits potent antiproliferative activity against gastric (MGC-803, IC₅₀ = 9.47 µM), colorectal (HCT-116, IC₅₀ = 9.58 µM), and breast (MCF-7, IC₅₀ = 13.1 µM) cancer cell lines, outperforming 5-fluorouracil (5-Fu). Its mechanism involves suppressing the ERK signaling pathway, reducing phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, inducing G2/M arrest and apoptosis [6].
Table 3: Biological Activity of Select Hybrids Derived from 2-(Chloromethyl)Triazolopyrimidine
Hybrid Compound | IC₅₀ (μM) MGC-803 (Gastric) | IC₅₀ (μM) HCT-116 (Colorectal) | IC₅₀ (μM) MCF-7 (Breast) | Key Structural Feature |
---|---|---|---|---|
H5 | 12.4 ± 0.41 | 13.1 ± 0.42 | 28.1 ± 0.92 | Simple amino substituent |
H12 | 9.47 ± 0.21 | 9.58 ± 0.48 | 13.1 ± 0.39 | Indole-aminobenzothiazole hybrid |
H9 | 15.1 ± 0.47 | 15.4 ± 0.32 | >80 | Piperazine linker |
H18 | 17.5 ± N.D. | N.D. | N.D. | Benzothiazolylthioether |
5-Fu (Control) | >20 | >20 | >20 | N/A |
Concluding Remarks and Compound List
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1